6-氯-2,3-二碘吡啶,97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

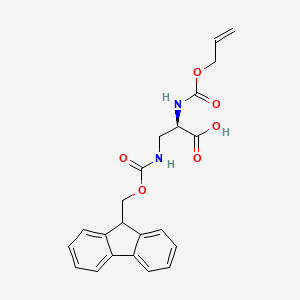

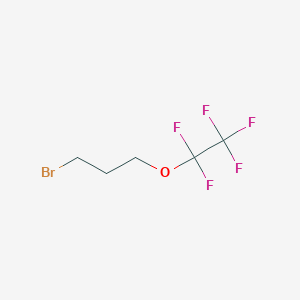

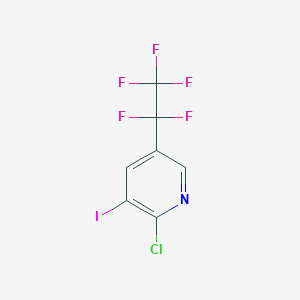

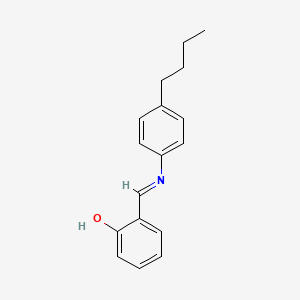

6-Chloro-2,3-diiodo-pyridine is a chemical compound with the molecular formula C5H2ClI2N and a molecular weight of 365.34 . It is a derivative of pyridine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, involves various methods. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-diiodo-pyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 6th position with a chlorine atom and at the 2nd and 3rd positions with iodine atoms .Chemical Reactions Analysis

Pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P . They can also undergo reactions such as oxidative coupling, intramolecular cyclization, and dehydro-aromatization .Physical And Chemical Properties Analysis

6-Chloro-2,3-diiodo-pyridine has a predicted boiling point of 331.2±42.0 °C and a predicted density of 2.633±0.06 g/cm3 . Its pKa is predicted to be -4.98±0.10 .科学研究应用

杂环化合物的合成

6-氯-2,3-二碘吡啶是合成各种杂环化合物的通用构件。例如,它已被用于通过亲核取代高效合成 4-取代的 7-氮杂吲哚衍生物,展示了其在构建具有潜在药物应用的复杂分子结构中的效用 (Figueroa‐Pérez 等人,2006)。类似地,从相关的吡啶化合物合成的 2,6-二(吡唑-1-基)吡啶衍生物因其发光特性和在生物传感和催化中的应用而被探索,突出了吡啶衍生物在一系列科学领域的适应性 (Halcrow,2005)。

配位化学和催化

在配位化学中,6-氯-2,3-二碘吡啶相关配体已用于开发与金属形成配合物的复合物,这些复合物表现出独特的性质,可用于催化和材料科学。例如,与联吡啶和取代了喹啉的吡啶衍生物形成的铜(II)配合物对癌细胞表现出显着的抗增殖活性,并在烷烃和醇的氧化中表现出催化活性,强调了吡啶衍生物在药物化学和绿色化学应用中的作用 (Choroba 等人,2019)。

分子建模和结构分析

6-氯-2,3-二碘吡啶衍生物也一直是分子建模和结构分析研究的主题。例如,对吡啶-2,6-二甲酰胺衍生物的研究提供了关于伴随多态性的见解,证明了该化合物形成不同晶体结构的多功能性。这项研究对理解吡啶衍生物的材料特性具有重要意义,这在药物开发和功能材料的设计中至关重要 (Özdemir 等人,2012)。

高级有机合成

在有机合成的领域中,6-氯-2,3-二碘吡啶及其类似物在开发新的合成路线方面至关重要。例如,6-取代的吡啶-3-基 C-核苷的合成展示了一种新颖的方法,该方法扩展了核苷类似物生产的工具包,这对于抗病毒和抗癌药物合成至关重要 (Joubert 等人,2007)。

安全和危害

作用机制

Target of Action

Pyrimidines, a class of compounds structurally similar to pyridines, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics, in this context, refers to polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, particularly organolithiums and organomagnesiums .

Result of Action

Related pyrimidinamine derivatives have shown excellent fungicidal activity , suggesting that 6-Chloro-2,3-diiodo-pyridine might have similar effects.

属性

IUPAC Name |

6-chloro-2,3-diiodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUGPXBCUWCXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

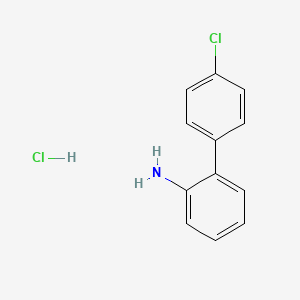

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)

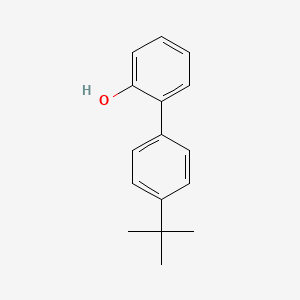

![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)